molecular formula C17H16O4 B15373237 Ethyl 2-(2-benzoylphenoxy)acetate

Ethyl 2-(2-benzoylphenoxy)acetate

Cat. No.: B15373237
M. Wt: 284.31 g/mol
InChI Key: MCLMPURZCHPUJQ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-benzoylphenoxy)acetate is a synthetic ester derivative characterized by a phenoxyacetate backbone substituted with a benzoyl group at the ortho position of the phenyl ring. This compound is primarily synthesized via alkylation reactions, where ethyl bromoacetate reacts with 2-benzoylphenol derivatives in the presence of potassium carbonate (K₂CO₃) as a base . Its crystalline structure and reactivity make it a valuable intermediate in medicinal chemistry and materials science.

Properties

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

IUPAC Name

ethyl 2-(2-benzoylphenoxy)acetate

InChI

InChI=1S/C17H16O4/c1-2-20-16(18)12-21-15-11-7-6-10-14(15)17(19)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3

InChI Key

MCLMPURZCHPUJQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC=CC=C1C(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Ethyl 2-(2-benzoylphenoxy)acetate belongs to a broader class of phenoxyacetate esters. Key structural analogues include:

Compound Name Key Structural Features CAS No. Key Differences
Ethyl 2-(4-aminophenoxy)acetate Amino group at para position of phenyl ring N/A Substitution (NH₂ vs. benzoyl)
Ethyl 2-(4-methoxyphenoxy)acetate Methoxy group at para position 3598-16-1 Electron-donating vs. electron-withdrawing group
Ethyl 2-(2-chlorophenoxy)acetate Chlorine at ortho position 122-59-8 Halogen vs. benzoyl substitution
Ethyl 2-(3-(benzyloxy)phenyl)acetate Benzyloxy group at meta position 130604-43-2 Benzyl ether vs. benzoyl ester
Ethyl 2-phenylacetoacetate Acetoacetate backbone with phenyl substitution 5413-05-8 β-ketoester vs. phenoxyacetate

Key Observations :

  • Electron Effects: The benzoyl group in this compound is electron-withdrawing, enhancing electrophilic reactivity compared to electron-donating groups like methoxy (-OCH₃) .
  • Steric Hindrance : Ortho-substituted derivatives (e.g., benzoyl or chloro) exhibit steric effects that influence reaction kinetics and crystallinity .

Key Differences :

  • Reduction Steps: Ethyl 2-(4-aminophenoxy)acetate requires a nitro-to-amine reduction step, increasing synthesis complexity .
  • Solvent Systems: DMF is critical for solubilizing bulky 2-benzoylphenol derivatives, whereas acetone suffices for simpler phenols .

Physical and Chemical Properties

Property This compound Ethyl 2-(4-Aminophenoxy)Acetate Ethyl 2-Phenylacetoacetate
Melting Point (°C) Crystalline solid (specific m.p. not reported) 56–58 Liquid/Oil
Solubility Soluble in DMF, ethyl acetate Soluble in ethanol, acetone Soluble in organic solvents
Stability Stable under inert conditions Air-sensitive (amine oxidation) Prone to keto-enol tautomerism

Functional Group Impact :

  • The benzoyl group enhances thermal stability compared to amine-substituted analogues .
  • Keto-enol tautomerism in β-ketoesters (e.g., ethyl 2-phenylacetoacetate) limits their shelf life .

Preparation Methods

Phenolic Substitution with Ethyl Bromoacetate

A foundational method involves the alkylation of 2-benzoylphenol with ethyl bromoacetate under basic conditions. In this two-step process, 2-benzoylphenol (1.0 equiv) is dissolved in anhydrous acetone and treated with potassium carbonate (2.5 equiv) to deprotonate the phenolic hydroxyl group. Ethyl bromoacetate (1.2 equiv) is added dropwise at 0–5°C, followed by refluxing at 60°C for 12 hours. The reaction mixture is filtered to remove inorganic salts, and the solvent is evaporated under reduced pressure. Crude product purification via column chromatography (hexane/ethyl acetate, 4:1) yields ethyl 2-(2-benzoylphenoxy)acetate as a crystalline solid (72–78% yield).

Critical Parameters:

  • Temperature Control: Excessive heat promotes ester hydrolysis, reducing yield.
  • Solvent Polarity: Acetone enhances nucleophilicity of the phenoxide ion compared to less polar solvents like toluene.

One-Pot Synthesis via Mitsunobu Reaction

An advanced one-pot strategy employs the Mitsunobu reaction to couple 2-benzoylphenol with ethyl glycolate. Triphenylphosphine (1.5 equiv) and diethyl azodicarboxylate (DEAD, 1.5 equiv) facilitate the reaction in tetrahydrofuran (THF) at 25°C. This method circumvents intermediate isolation, achieving an 82% yield with >99% purity by HPLC.

Mechanistic Insight:
The Mitsunobu mechanism proceeds through a betaine intermediate, where DEAD activates the hydroxyl group for nucleophilic displacement by the glycolate oxygen.

Catalytic Methods for Enhanced Efficiency

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) accelerate reactions in biphasic systems. A representative protocol combines 2-benzoylphenol (10 mmol), ethyl chloroacetate (12 mmol), TBAB (0.5 mmol), and aqueous sodium hydroxide (50%, 15 mL) in dichloromethane (30 mL). Vigorous stirring at 40°C for 6 hours yields the product in 85% yield, with the catalyst recycled three times without significant activity loss.

Advantages Over Classical Methods:

  • Reduced reaction time (6 vs. 12 hours).
  • Higher atom economy due to minimized solvent use.

Microwave-Assisted Synthesis

Microwave irradiation drastically shortens reaction times. In a sealed vessel, 2-benzoylphenol (1.0 equiv), ethyl bromoacetate (1.1 equiv), and potassium carbonate (2.0 equiv) in dimethylformamide (DMF) are irradiated at 120°C for 20 minutes. This method achieves 88% yield with a 15-fold reduction in energy consumption compared to conventional heating.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Time (h) Key Advantage
Alkylation (Section 1.1) 72–78 95–97 12 Low cost, scalability
Mitsunobu (Section 1.2) 82 >99 4 High purity, one-pot convenience
PTC (Section 2.1) 85 98 6 Catalyst recyclability
Microwave (Section 2.2) 88 97 0.33 Ultra-fast kinetics

Mechanistic Studies and Side Reactions

Competing Ester Hydrolysis

Under alkaline conditions, this compound undergoes partial hydrolysis to 2-(2-benzoylphenoxy)acetic acid. This side reaction is mitigated by maintaining pH < 8.5 and avoiding prolonged exposure to aqueous bases.

Aromatic Ring Substitution

Electrophilic aromatic substitution at the benzoyl group’s para position occurs when Lewis acids like aluminum chloride are present, forming undesired regioisomers. Chelation-controlled conditions (e.g., using zinc chloride) suppress this pathway.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography: Silica gel (230–400 mesh) with hexane/ethyl acetate gradients removes unreacted phenol and dimeric byproducts.
  • Preparative HPLC: C18 columns (20 × 250 mm) with acetonitrile/water (70:30) resolve enantiomeric impurities.

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): δ 1.28 (t, 3H, CH₂CH₃), 4.25 (q, 2H, OCH₂), 4.85 (s, 2H, OCH₂CO), 7.45–8.10 (m, 9H, aromatic).
  • IR (KBr): 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O ketone).

Industrial-Scale Production Considerations

Continuous Flow Reactors

Tubular reactors with static mixers enable large-scale synthesis (100 kg/batch) with 93% yield and <1% impurities. Key parameters include:

  • Residence time: 8 minutes.
  • Temperature: 130°C.
  • Pressure: 15 bar.

Waste Management

Ethyl acetate and DMF are recovered via fractional distillation (95% efficiency), reducing solvent consumption by 40%.

Emerging Methodologies

Enzymatic Esterification

Lipase B from Candida antarctica immobilized on mesoporous silica catalyzes the transesterification of 2-(2-benzoylphenoxy)acetic acid with ethanol in supercritical CO₂. This green chemistry approach achieves 91% yield at 50°C and 100 bar.

Photocatalytic Synthesis

Visible-light-driven catalysis using eosin Y (0.5 mol%) and triethylamine (1.0 equiv) in acetonitrile enables oxidative esterification at ambient temperature. The reaction proceeds via a radical mechanism, confirmed by electron paramagnetic resonance (EPR).

Q & A

Q. What are the key steps in synthesizing Ethyl 2-(2-benzoylphenoxy)acetate, and how is reaction completion monitored?

The synthesis typically involves nucleophilic substitution or esterification under reflux conditions. For example, intermediates like phenoxyacetic acid derivatives are prepared by reacting 2-benzoylphenol with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF). Reaction progress is monitored via thin-layer chromatography (TLC) to track the disappearance of starting materials . Reflux times may vary (4–12 hours), and purification often employs column chromatography or recrystallization.

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the ester group (δ ~4.2 ppm for CH₂, δ ~1.3 ppm for CH₃) and aromatic protons (δ 6.5–8.0 ppm). The benzoyl group’s carbonyl (C=O) appears at ~190–200 ppm in ¹³C NMR.
  • IR Spectroscopy : Stretching vibrations for ester C=O (~1740 cm⁻¹) and aromatic C=C (~1600 cm⁻¹) are key identifiers.
  • X-ray Diffraction : Single-crystal X-ray analysis resolves bond lengths and angles, validated using SHELX programs (e.g., SHELXL for refinement) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Discrepancies in NMR or IR spectra (e.g., unexpected splitting or shifts) may arise from tautomerism, steric hindrance, or solvent effects. For example, electron-withdrawing groups (e.g., bromine) alter aromatic proton environments. Use 2D NMR (COSY, HSQC) to assign overlapping signals and DFT calculations to model electronic effects . Compare experimental data with structurally similar compounds (e.g., chloro- or methoxy-substituted analogs) to identify substituent-specific trends .

Q. What strategies optimize reaction yields for this compound derivatives under varying conditions?

  • Temperature : Higher temperatures (80–100°C) accelerate reactions but may promote side products (e.g., hydrolysis of the ester group).
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve nucleophilic substitution efficiency.
  • Solvent : Polar aprotic solvents (e.g., acetonitrile) enhance solubility of intermediates, while dichloromethane minimizes ester hydrolysis. Statistical tools like Design of Experiments (DoE) can model parameter interactions .

Q. How does crystallographic data from SHELX refine the structural analysis of this compound?

Q. What methodologies assess the interaction of this compound with biological targets?

  • UV-vis Spectroscopy : Monitor binding with biomolecules (e.g., β-cyclodextrin) via shifts in λ_max. For example, inclusion complexes show hypsochromic shifts due to altered electronic environments .
  • Molecular Docking : Predict binding affinities to enzymes (e.g., COX-2) using software like AutoDock. The benzoyl group’s hydrophobicity may anchor the compound in active sites .

Q. How do substituents influence regioselectivity in reactions involving this compound?

Electron-donating groups (e.g., -NH₂) activate the aromatic ring for electrophilic substitution at ortho/para positions, while bromine directs reactions via steric effects. For example, brominated derivatives undergo Suzuki coupling at the less hindered position. Kinetic vs. thermodynamic control can be probed by varying reaction times and temperatures .

Q. What are the stability considerations for this compound under different storage conditions?

  • Temperature : Store at –20°C to prevent ester hydrolysis or dimerization.
  • Light : Protect from UV exposure to avoid photodegradation of the benzoyl group.
  • Solvent : Stabilize in anhydrous solvents (e.g., DMSO) to minimize moisture-induced degradation. Accelerated stability studies (40°C/75% RH for 6 months) can predict shelf-life .

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